molecular formula C20H20N2O2 B14159688 3-hydroxy-3-(2-methyl-1H-indol-3-yl)-1-propylindol-2-one CAS No. 688038-04-2

3-hydroxy-3-(2-methyl-1H-indol-3-yl)-1-propylindol-2-one

Cat. No.: B14159688
CAS No.: 688038-04-2
M. Wt: 320.4 g/mol
InChI Key: NGJKYDCMESZUJS-UHFFFAOYSA-N
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Description

3-hydroxy-3-(2-methyl-1H-indol-3-yl)-1-propylindol-2-one is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound, in particular, is notable for its unique structure, which includes a hydroxyl group and a propylindol-2-one moiety, making it a subject of interest in synthetic organic chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-3-(2-methyl-1H-indol-3-yl)-1-propylindol-2-one typically involves the reaction of isatins with indoles. One method described involves an electrochemical approach where isatins react with indoles in propanol using an undivided cell with sodium bromide as an electrolyte . This method is advantageous due to its efficiency and the nanoscale size of the resulting particles.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve large-scale electrochemical synthesis, leveraging the same principles as the laboratory methods but scaled up for industrial efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-3-(2-methyl-1H-indol-3-yl)-1-propylindol-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various oxidized derivatives, while reduction could produce different reduced forms of the compound.

Scientific Research Applications

3-hydroxy-3-(2-methyl-1H-indol-3-yl)-1-propylindol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydroxy-3-(2-methyl-1H-indol-3-yl)-1-propylindol-2-one involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to exert its effects through modulation of enzyme activity and interaction with cellular receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-hydroxy-3-(2-methyl-1H-indol-3-yl)-1-propylindol-2-one apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

688038-04-2

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

3-hydroxy-3-(2-methyl-1H-indol-3-yl)-1-propylindol-2-one

InChI

InChI=1S/C20H20N2O2/c1-3-12-22-17-11-7-5-9-15(17)20(24,19(22)23)18-13(2)21-16-10-6-4-8-14(16)18/h4-11,21,24H,3,12H2,1-2H3

InChI Key

NGJKYDCMESZUJS-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C(C1=O)(C3=C(NC4=CC=CC=C43)C)O

solubility

26.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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